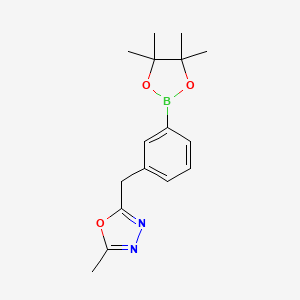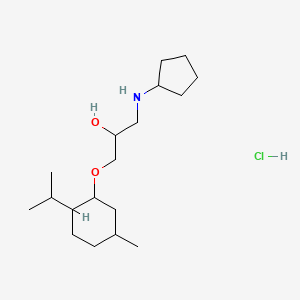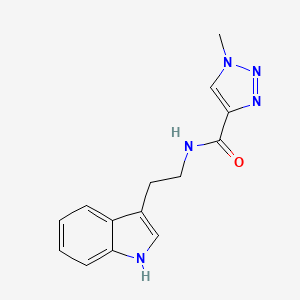
3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of oxadiazoles, which are part of the compound , often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the FT-IR, LCMS, and NMR spectral techniques have been used to characterize synthesized oxadiazoles .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and spectral data (FT-IR, NMR) have been reported for synthesized oxadiazoles .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry for forming carbon-carbon bonds. The boronic acid ester group in the compound reacts with halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Anticancer Agent Research
The oxadiazole moiety of the compound is of interest in anticancer research . Oxadiazoles have been identified as promising scaffolds in medicinal chemistry due to their physiological activity. They have been evaluated for their potential to inhibit cancer cell growth, with some derivatives showing promising IC50 values against various cancer cell lines.
Antibacterial and Antifungal Applications
Derivatives of 1,3,4-oxadiazoles, including those related to the compound , have been tested for antibacterial and antifungal activities . These compounds have shown efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as against fungi like Aspergillus flavus.
Transesterification Reactions
The compound can be used in transesterification reactions , which are important for modifying the properties of esters. This process is essential in the production of biodiesel, where esters derived from vegetable oil or animal fats are converted into alkyl esters of fatty acids.
Synthesis of Conjugated Polymers
The boronic ester group in the compound is useful for the synthesis of conjugated polymers . These polymers have applications in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors due to their ability to conduct electricity.
Hydroboration Reactions
This compound can participate in hydroboration reactions , which involve the addition of boron to carbon-carbon multiple bonds. The resulting organoboranes are intermediates in various organic synthesis processes, including the conversion to alcohols or amines.
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the search results, oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-11-18-19-14(20-11)10-12-7-6-8-13(9-12)17-21-15(2,3)16(4,5)22-17/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCLCRHLRVJZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)phenylboronic acid, pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)


![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)
![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)


![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)
![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)